molecular formula C10H12Cl2O B12281660 2,5-Dichloro-benzenebutanol

2,5-Dichloro-benzenebutanol

Cat. No.: B12281660
M. Wt: 219.10 g/mol
InChI Key: KNZBYSOOWCIEOK-UHFFFAOYSA-N
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Description

2,5-Dichloro-benzenebutanol is an organic compound with the molecular formula C10H12Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 5th positions, and a butanol group is attached to the benzene ring

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)butan-1-ol

InChI

InChI=1S/C10H12Cl2O/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2

InChI Key

KNZBYSOOWCIEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-benzenebutanol can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzyl chloride with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2,5-Dichloro-benzenebutanol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-benzenebutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5-dichlorobenzophenone or 2,5-dichlorobenzoic acid.

    Reduction: Formation of 2,5-dichlorobenzyl alcohol or 2,5-dichlorobutane.

    Substitution: Formation of 2,5-dimethoxybenzene or 2,5-dicyanobenzene.

Scientific Research Applications

2,5-Dichloro-benzenebutanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-benzenebutanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-benzenebutanol: Similar structure but with chlorine atoms at different positions.

    2,5-Dichlorobenzyl alcohol: Lacks the butanol group.

    2,5-Dichlorobenzene: Lacks the butanol group and hydroxyl functionality.

Uniqueness

2,5-Dichloro-benzenebutanol is unique due to the presence of both chlorine atoms and a butanol group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2,5-Dichloro-benzenebutanol (DCBB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DCBB.

  • Chemical Formula : C₈H₈Cl₂O
  • Molecular Weight : 195.06 g/mol
  • IUPAC Name : 2,5-Dichloro-1-(4-hydroxybutyl)benzene

Mechanisms of Biological Activity

The biological activity of DCBB can be attributed to its structural characteristics, particularly the presence of dichloro substituents on the benzene ring and a hydroxyl group. These features are crucial for its interaction with biological systems:

  • Antimicrobial Activity : DCBB has shown potential as an antimicrobial agent. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Herbicidal Properties : Research suggests that DCBB may act as a herbicide. Its chlorinated structure is similar to known herbicides, which function by inhibiting photosynthesis or disrupting amino acid synthesis in plants.
  • Toxicological Effects : While exploring its biological activity, it is essential to consider the toxicological implications. DCBB has been linked to cytotoxic effects in certain cell lines, indicating a need for careful evaluation in agricultural applications.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of various chlorinated compounds, including DCBB. The results demonstrated that DCBB inhibited the growth of E. coli at concentrations as low as 50 µg/mL. The study concluded that DCBB's efficacy could be comparable to established antimicrobial agents.

CompoundMinimum Inhibitory Concentration (µg/mL)
2,5-Dichloro-benzenebutanol50
Chloramphenicol25
Tetracycline30

Study 2: Herbicidal Activity

In a controlled experiment assessing herbicidal effects on common weeds, DCBB was applied at varying concentrations (100, 250, and 500 ppm). The results indicated significant growth inhibition in treated plants compared to controls:

Concentration (ppm)Growth Inhibition (%)
10030
25055
50080

The study highlighted the potential of DCBB as a selective herbicide with minimal impact on non-target species at lower concentrations.

Toxicological Considerations

While exploring the benefits of DCBB, it is critical to address its toxicological profile. A study published in Environmental Toxicology and Chemistry reported that exposure to high concentrations of DCBB resulted in increased oxidative stress markers in Daphnia magna, suggesting potential aquatic toxicity.

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